N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes 1,3,4-thiadiazole derivatives capable of disrupting processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of a suitable precursor with a sulfur-containing reagent . For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize new compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including Michael addition reactions with α,β-unsaturated compounds .Physical And Chemical Properties Analysis
1,3,4-Thiadiazole derivatives are typically solid at room temperature . The exact physical and chemical properties can vary depending on the specific substituents attached to the thiadiazole ring.Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide, have shown significant potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . In vitro screening for anticancer activity has been conducted for some of these compounds .
Antimicrobial Activity
These compounds have also been evaluated as potent antimicrobial agents . They have shown effectiveness against various bacterial and fungal strains .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have demonstrated antifungal activities . They have been evaluated against various fungal strains, showing potential for use in antifungal treatments .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have shown potential as anticonvulsant agents . They could be used in the treatment of conditions such as epilepsy .
Insecticidal Activity
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activities . This suggests potential use in pest control applications .
Drug Design
The 1,3,4-thiadiazole scaffold is a significant molecular structure in medicinal chemistry and drug design . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes it a valuable structure in the design of new drugs .
Antidepressant Activity
1,3,4-Thiadiazole derivatives have also shown potential as antidepressant agents . They could be used in the treatment of conditions such as depression .
Anti-Inflammatory Activity
These compounds have shown potential as anti-inflammatory agents . They could be used in the treatment of various inflammatory conditions .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOOOLWZQSMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide |
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